Pinobatol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pinobatol is a novel sesquineolignan with a spirodienone structure. It was first isolated from the bioactive fraction of pine bark extract. The compound’s structure was identified using mass spectrometry and nuclear magnetic resonance experiments . This compound is unique due to its spirodienone structure, which is rare among sesquineolignans .
Vorbereitungsmethoden
Pinobatol is typically isolated from pine bark extract using a combination of solvent extraction and chromatographic techniques . The structure of this compound was elucidated through a series of nuclear magnetic resonance experiments, including double quantum filtered correlation spectroscopy, heteronuclear single quantum coherence, heteronuclear multiple bond correlation, nuclear Overhauser effect spectroscopy, and selective one-dimensional total correlation spectroscopy . Industrial production methods for this compound have not been extensively documented, likely due to its recent discovery and the complexity of its extraction process.
Analyse Chemischer Reaktionen
Pinobatol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Pinobatol has several scientific research applications due to its unique structure and bioactivity. In chemistry, it is studied for its potential as a building block in the synthesis of complex organic molecules. In biology, this compound is investigated for its potential antioxidant and anti-inflammatory properties. In medicine, it is being explored for its potential neuroprotective effects . Additionally, this compound’s unique structure makes it a valuable compound for studying the biosynthesis of lignin and other natural products .
Wirkmechanismus
The mechanism of action of pinobatol involves its interaction with various molecular targets and pathways. This compound is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. It may also interact with specific enzymes and receptors involved in these processes . The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Pinobatol is unique among sesquineolignans due to its spirodienone structure. Similar compounds include other sesquineolignans with different structural features, such as pinoresinol and lariciresinol . Compared to these compounds, this compound’s spirodienone structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C30H36O10 |
---|---|
Molekulargewicht |
556.6 g/mol |
IUPAC-Name |
1-[2-hydroxy-1-[4-(3-hydroxypropyl)-2-methoxyphenoxy]ethyl]-3-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)-7-methoxy-2-oxaspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C30H36O10/c1-36-24-14-19(7-8-21(24)34)28-20(16-32)30(11-10-22(35)26(15-30)38-3)29(40-28)27(17-33)39-23-9-6-18(5-4-12-31)13-25(23)37-2/h6-11,13-15,20,27-29,31-34H,4-5,12,16-17H2,1-3H3 |
InChI-Schlüssel |
SZQZJNSCXOAEEV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CCCO)OC(CO)C2C3(C=CC(=O)C(=C3)OC)C(C(O2)C4=CC(=C(C=C4)O)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.